molecular formula C13H10BrClN2O2 B6626097 N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

Cat. No.: B6626097
M. Wt: 341.59 g/mol
InChI Key: WOYLEZFSDXTIPS-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including a bromine and chlorine-substituted phenyl ring, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-8-3-4-9(15)11(5-8)16-13(18)12-6-10(17-19-12)7-1-2-7/h3-7H,1-2H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYLEZFSDXTIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. This step often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This might involve the use of diazomethane or a similar reagent to form the cyclopropane ring.

  • Substitution on the Phenyl Ring: : The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or a chlorinating agent like thionyl chloride.

  • Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the oxazole with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the oxazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxazole ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituted phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both bromine and chlorine atoms on the phenyl ring, along with the cyclopropyl and oxazole rings, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

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